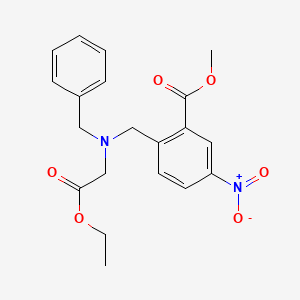
Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a benzyl group, an ethoxy group, and a nitrobenzoate moiety, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with methyl 5-nitro-2-formylbenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl and ethoxy groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((benzyl(2-methoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate
- Ethyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate
- Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-4-nitrobenzoate
Uniqueness
Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22N2O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[benzyl-(2-ethoxy-2-oxoethyl)amino]methyl]-5-nitrobenzoate |
InChI |
InChI=1S/C20H22N2O6/c1-3-28-19(23)14-21(12-15-7-5-4-6-8-15)13-16-9-10-17(22(25)26)11-18(16)20(24)27-2/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
MCLCAWRMYGGQIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















